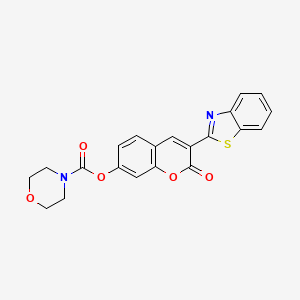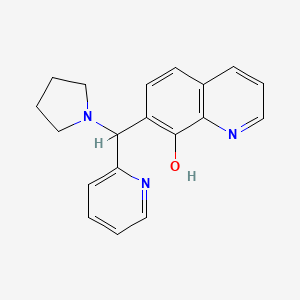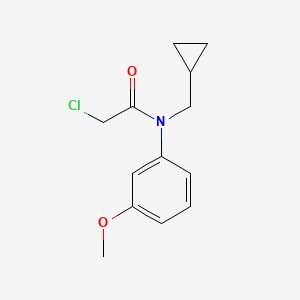
2-Chloro-N-(cyclopropylmethyl)-N-(3-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(cyclopropylmethyl)-N-(3-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential in the development of novel drugs. This compound is known for its unique properties, including its ability to inhibit certain enzymes and modulate the activity of neurotransmitters in the brain.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(cyclopropylmethyl)-N-(3-methoxyphenyl)acetamide is not fully understood, but it is believed to act through the modulation of neurotransmitter activity in the brain. Specifically, it has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, enzymes that break down the neurotransmitter acetylcholine. By inhibiting these enzymes, 2-Chloro-N-(cyclopropylmethyl)-N-(3-methoxyphenyl)acetamide can increase the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects
In addition to its effects on neurotransmitter activity, 2-Chloro-N-(cyclopropylmethyl)-N-(3-methoxyphenyl)acetamide has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory molecules. This can lead to a reduction in inflammation and pain. It has also been shown to modulate the activity of GABA receptors, which can lead to anxiolytic and anticonvulsant effects.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-Chloro-N-(cyclopropylmethyl)-N-(3-methoxyphenyl)acetamide is its relatively simple synthesis method, which makes it accessible to researchers. It also has a wide range of potential applications in various therapeutic areas. However, one of the limitations of this compound is its relatively low potency compared to other drugs in the same class. This can make it more difficult to achieve therapeutic effects at lower doses.
Future Directions
There are several future directions for research on 2-Chloro-N-(cyclopropylmethyl)-N-(3-methoxyphenyl)acetamide. One area of focus is the development of more potent analogs of the compound that can achieve therapeutic effects at lower doses. Another area of research is the investigation of the compound's potential in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, there is potential for the compound to be used in the development of novel drugs for the treatment of pain and inflammation.
Synthesis Methods
The synthesis of 2-Chloro-N-(cyclopropylmethyl)-N-(3-methoxyphenyl)acetamide involves a multi-step process that requires the use of various reagents and solvents. The starting material for the synthesis is 3-methoxybenzaldehyde, which is converted to 3-methoxyphenylacetic acid through a series of reactions. The resulting acid is then converted to the corresponding amide using chlorocarbonyl cyclopropylmethyl ether and triethylamine. The final step involves the introduction of a chlorine atom to the amide using thionyl chloride.
Scientific Research Applications
2-Chloro-N-(cyclopropylmethyl)-N-(3-methoxyphenyl)acetamide has been extensively studied for its potential as a drug candidate in various therapeutic areas. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-chloro-N-(cyclopropylmethyl)-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-17-12-4-2-3-11(7-12)15(13(16)8-14)9-10-5-6-10/h2-4,7,10H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQQQJHFZNRFQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC2CC2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Chlorophenyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2541236.png)

amine hydrochloride](/img/structure/B2541238.png)
![6-(2-Furyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2541239.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-fluorobenzamide](/img/structure/B2541240.png)
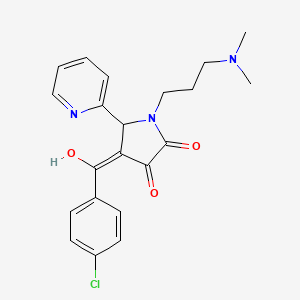
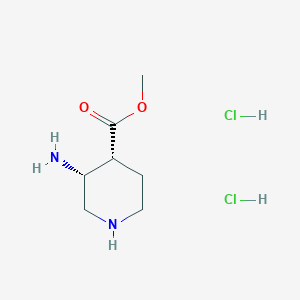
![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-naphthamide](/img/structure/B2541247.png)
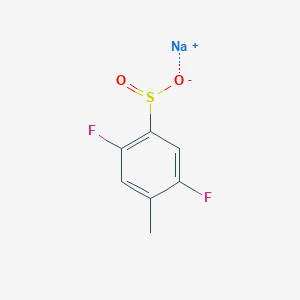
![4-((4-fluorophenyl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide](/img/structure/B2541252.png)

![Lithium 3-[(tetrahydro-2H-pyran-4-yl)methyl]-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2541256.png)
